molecular formula C10H10BrN B1600466 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole CAS No. 22217-79-4

5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole

Cat. No.: B1600466
CAS No.: 22217-79-4
M. Wt: 224.1 g/mol
InChI Key: JWFYKOZMQNALPB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is an organic compound featuring a brominated phenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and pyrrole.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: De-brominated pyrrole compounds.

    Substitution: Substituted phenyl-pyrrole derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating conductive polymers and other advanced materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular communication, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3,4-dihydro-2H-pyrrole: Lacks the bromine atom, resulting in different reactivity and applications.

    5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

Uniqueness

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFYKOZMQNALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465451
Record name 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22217-79-4
Record name 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22217-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl 4-(4-bromophenyl)-4-oxobutylcarbamate (3.42 g, 10 mmol) was stirred in TFA (10 mL) for 6 hrs. Then 50% NaOH solution was added to the mixture to make pH=13-14, the white precipitate was filtrated, washed with water and dried to give the title compound as a white solid (1.8 g, yield 80%). LC-MS (ESI) m/z: 224 (M+1)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 4′-bromo-4-chlorobutyrophenone (20.0 g, 76.5 mmol), sodium azide (7.46 g, 115 mmol) and sodium iodide (344 mg, 2.29 mmol) is stirred overnight at 55° C. The reaction mixture is poured on water and extracted with DCM. The organic phases are dried over MgSO4 and concentrated in vacuo. The residue is dissolved in 150 mL cyclohexane, triphenylphosphine (20.1 g, 76.5 mmol) is added and the reaction mixture is stirred overnight at RT. The reaction mixture is filtered and the solids are washed with cold diethyl ether. The filtrate is concentrated in vacuo, water is added and the mixture is extracted with DCM. The combined organic phases are washed with water and brine, dried over MgSO4 and concentrated in vacuo. The residue is treated with a mixture diethyl ether/cyclohexane (1/1, v/v), filtered and the filtrate is concentrated in vacuo. Yield: 15.6 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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